The Chiral Fluorinated Chroman Scaffold: A Technical Guide to (4R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
The Chiral Fluorinated Chroman Scaffold: A Technical Guide to (4R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Strategic Context in Drug Development
In modern medicinal chemistry, the incorporation of fluorine atoms into chiral heterocyclic scaffolds is a highly strategic maneuver. The compound (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (commonly referred to as (R)-6,8-difluorochroman-4-ol) serves as a critical, stereochemically pure building block for a diverse array of active pharmaceutical ingredients (APIs)[1].
The di-fluoro substitution at the C6 and C8 positions exerts a profound electron-withdrawing effect, which increases the metabolic stability of the chroman ring against cytochrome P450-mediated oxidation and modulates the pKa of downstream amine derivatives[1]. Furthermore, the strict (4R) stereochemistry is an absolute prerequisite for establishing the correct spatial orientation required for binding into the deep hydrophobic pockets of target kinases and ion channels[2].
Physicochemical & Structural Parameters
To ensure analytical precision during synthesis and scale-up, the baseline physicochemical properties of the intermediate must be strictly cataloged[3].
Table 1: Structural and Physicochemical Profile
| Parameter | Specification |
| IUPAC Name | (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol |
| CAS Registry Number | 1270293-73-6 |
| Molecular Formula | C9H8F2O2 |
| Monoisotopic Mass | 186.04924 Da |
| SMILES Notation | C1COC2=C([C@@H]1O)C=C(C=C2F)F |
| Stereocenter | C4 (R-configuration) |
| Predicted Collision Cross Section (CCS) | 133.1 Ų (for[M+H]+ adduct) |
Enantioselective Synthesis: Asymmetric Transfer Hydrogenation (ATH)
The most efficient and scalable method to establish the C4 chiral center is the asymmetric reduction of the prochiral precursor, 6,8-difluorochroman-4-one[2].
Mechanistic Rationale
While high-pressure hydrogenation is possible, Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type catalyst—specifically RuCl(p-cymene)[(R,R)-TsDPEN] —is preferred[2]. This choice is driven by the catalyst's outer-sphere bifunctional mechanism. The substrate does not directly coordinate to the ruthenium metal. Instead, a highly structured six-membered transition state is formed: the ruthenium center delivers a hydride to the carbonyl carbon, while the tosylated diamine ligand simultaneously donates a proton to the carbonyl oxygen. This rigid spatial arrangement dictates absolute facial selectivity, yielding the (4R)-enantiomer while avoiding the need for hazardous high-pressure hydrogen gas.
Table 2: Catalyst System & Yield Optimization
| Catalyst System | Hydrogen Source | Target Configuration | Enantiomeric Excess (ee) |
| RuCl(p-cymene)[(R,R)-TsDPEN] | Formic Acid / Triethylamine | (4R)-Alcohol | >99% |
| RuCl(p-cymene)[(S,S)-TsDPEN] | Formic Acid / Triethylamine | (4S)-Alcohol | >99% |
| Ketoreductases (KREDs) | NADPH / Glucose | Biocatalyst Dependent | >98% |
Protocol 1: Self-Validating ATH Workflow
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Preparation: Degas a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA) by sparging with argon for 30 minutes to prevent catalyst oxidation.
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Reaction: In a dry Schlenk flask, dissolve 6,8-difluorochroman-4-one (1.0 eq) in anhydrous dichloromethane (DCM). Add the FA/TEA mixture (5.0 eq of hydride) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%).
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Execution: Stir the reaction at 25–30 °C for 12–16 hours. The generation of CO2 gas drives the thermodynamic equilibrium toward the alcohol.
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Self-Validation (Critical): Isolate an aliquot and analyze via chiral High-Performance Liquid Chromatography (HPLC) using a Chiralcel OD-H column (isocratic 5% EtOH in Hexane). A baseline separation must confirm an enantiomeric excess (ee) of >99% before proceeding to downstream functionalization[4].
Stereospecific Functional Group Interconversion: The Mitsunobu-Azidation Pathway
The (4R)-alcohol is rarely the final API; it is predominantly utilized as a precursor to chiral amines[1]. Direct nucleophilic amination of secondary alcohols typically proceeds with poor regioselectivity and competing elimination (E1/E2) pathways, leading to racemization.
Causality of Walden Inversion
To circumvent racemization, the Mitsunobu reaction is employed. By utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), the C4-hydroxyl is activated into a highly reactive phosphonium leaving group. Subsequent nucleophilic attack by the azide anion (sourced from diphenylphosphoryl azide, DPPA) occurs strictly via an SN2 mechanism. This enforces a complete Walden inversion , transforming the (4R)-alcohol into the (4S)-azide, which is subsequently reduced to the (4S)-amine[1].
Protocol 2: Stereoinvertive Amination
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Activation: Dissolve (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (1.0 eq), PPh3 (1.2 eq), and DPPA (1.2 eq) in anhydrous THF at 0 °C under argon.
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Inversion: Add DEAD (1.2 eq) dropwise. The reaction mixture will transition from colorless to pale yellow. Warm to room temperature and stir for 4 hours to ensure complete SN2 displacement.
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Reduction: Once the (4S)-azide is isolated via silica gel chromatography, dissolve it in a THF/H2O mixture. Add PPh3 (1.5 eq) to initiate a Staudinger reduction, liberating nitrogen gas and yielding the primary amine.
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Self-Validation: Convert the resulting freebase to its hydrochloride salt. Verify the (4S) absolute configuration via optical polarimetry and confirm stereochemical purity (>98% ee) via chiral HPLC[4].
Pharmacological Divergence & Drug Development Applications
Once the stereochemically pure (4S)- or (4R)-amine is synthesized, it serves as the core pharmacophore for several advanced therapeutic classes:
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Potassium Channel Modulators: Reductive alkylation of the chroman-amine with structurally diverse aldehydes yields 1,3-dihydroimidazole-2-thione derivatives. These compounds act as potent potassium channel blockers and activators, utilized in the treatment of cardiac arrhythmias and central nervous system (CNS) disorders[5].
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Jak3 Kinase Inhibitors: The amine is coupled with purine or imidazopyridine scaffolds to create highly selective Janus kinase 3 (Jak3) inhibitors. These agents are critical in preventing graft-versus-host disease (GVHD), managing autoimmune diseases, and treating chronic myelogenous leukemia (CML)[4].
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CCR1 Antagonists: Reaction of the chiral amine with triphosgene generates an isocyanate intermediate, which is subsequently trapped by proline derivatives to form complex ureas. These act as potent CCR1 antagonists, targeting inflammatory cascades and allergic disorders[6].
Synthetic and Pharmacological Workflow
The following diagram maps the logical progression from the prochiral ketone, through the chiral alcohol intermediate, terminating in the diverse pharmacological applications of the stereoinverted amine.
Figure 1: Synthetic workflow and pharmacological divergence of 6,8-difluorochroman-4-ol derivatives.
References
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PubChemLite : Structural Information for (4r)-6,8-difluoro-3,4-dihydro-2h-1-benzopyran-4-ol (C9H8F2O2). Université du Luxembourg. 3
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Benchchem : (S)-6,8-Difluorochroman-4-amine | 1003887-61-3. Benchchem Technical Database. 1
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US Patent 8,481,582 B2 : 1,3-dihydroimidazole-2-thione derivatives as potassium channel modulators. Google Patents. 5
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US Patent 7,884,109 B2 : Purine and imidazopyridine derivatives for immunosuppression. Google Patents. 4
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AU Patent 2007275415A1 : Proline urea CCR1 antagonists for the treatment of autoimmune diseases or inflammation. Google Patents. 6
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Benchchem : Asymmetric Reduction of 6,8-Difluorochroman-4-one Precursors. Benchchem Technical Database.2
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